Cas no 2097958-36-4 (2-chloro-N-(2,6-difluorobenzyl)pyrimidin-4-amine)
2-chloro-N-(2,6-difluorobenzyl)pyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
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- F1907-8772
- 2-chloro-N-[(2,6-difluorophenyl)methyl]pyrimidin-4-amine
- starbld0028993
- 2097958-36-4
- 2-chloro-N-(2,6-difluorobenzyl)pyrimidin-4-amine
- AKOS026713065
- 4-Pyrimidinamine, 2-chloro-N-[(2,6-difluorophenyl)methyl]-
-
- Inchi: 1S/C11H8ClF2N3/c12-11-15-5-4-10(17-11)16-6-7-8(13)2-1-3-9(7)14/h1-5H,6H2,(H,15,16,17)
- InChI Key: LJHGNRJPILNLRU-UHFFFAOYSA-N
- SMILES: ClC1=NC=CC(=N1)NCC1C(=CC=CC=1F)F
Computed Properties
- Exact Mass: 255.0374813g/mol
- Monoisotopic Mass: 255.0374813g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 37.8Ų
Experimental Properties
- Density: 1.449±0.06 g/cm3(Predicted)
- Boiling Point: 399.7±32.0 °C(Predicted)
- pka: 2.28±0.10(Predicted)
2-chloro-N-(2,6-difluorobenzyl)pyrimidin-4-amine Pricemore >>
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| Life Chemicals | F1907-8772-5g |
2-chloro-N-(2,6-difluorobenzyl)pyrimidin-4-amine |
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$2167.0 | 2023-09-07 | |
| Life Chemicals | F1907-8772-10g |
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$3034.0 | 2023-09-07 |
2-chloro-N-(2,6-difluorobenzyl)pyrimidin-4-amine Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 2-chloro-N-(2,6-difluorobenzyl)pyrimidin-4-amine
Introduction to 2-chloro-N-(2,6-difluorobenzyl)pyrimidin-4-amine (CAS No. 2097958-36-4)
2-chloro-N-(2,6-difluorobenzyl)pyrimidin-4-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 2097958-36-4, belongs to the pyrimidine class of heterocyclic aromatic compounds. Pyrimidines are fundamental structural motifs in many bioactive molecules, particularly in nucleoside analogs and antiviral agents. The unique substitution pattern of this molecule, featuring a chloro group at the 2-position and a 2,6-difluorobenzyl side chain at the 4-amino position, imparts distinct chemical and biological properties that make it a promising candidate for further investigation.
The synthesis of 2-chloro-N-(2,6-difluorobenzyl)pyrimidin-4-amine involves multi-step organic transformations that highlight the expertise required in medicinal chemistry. The introduction of the chloro substituent at the pyrimidine ring enhances electrophilicity, making it susceptible to nucleophilic attack—a key feature for further functionalization. Concurrently, the 2,6-difluorobenzyl moiety introduces fluorine atoms, which are well-known for their ability to modulate metabolic stability and binding affinity in drug candidates. This combination of structural features positions the compound as a versatile intermediate for the development of novel therapeutic agents.
In recent years, there has been growing interest in fluorinated pyrimidine derivatives due to their enhanced bioavailability and resistance to enzymatic degradation. The presence of fluorine atoms at the 2 and 6 positions of the benzyl group in 2-chloro-N-(2,6-difluorobenzyl)pyrimidin-4-amine is particularly noteworthy. Fluorine's electronic properties can influence both the electronic distribution and steric environment of the molecule, potentially improving its interaction with biological targets. This has led to extensive research into fluorinated compounds as potential inhibitors or modulators of various biological pathways.
One of the most compelling aspects of 2-chloro-N-(2,6-difluorobenzyl)pyrimidin-4-amine is its potential application in oncology research. Pyrimidine-based molecules are frequently explored as kinase inhibitors due to their ability to mimic natural nucleobases and compete with ATP binding. The structural features of this compound suggest that it may exhibit inhibitory activity against certain tyrosine kinases or other enzymes implicated in cancer cell proliferation. Preliminary computational studies have indicated that the chloro and difluorobenzyl substituents could enhance binding affinity by optimizing hydrogen bonding networks and hydrophobic interactions with protein targets.
The pharmacokinetic profile of a drug candidate is another critical consideration, and fluorinated compounds often demonstrate favorable properties in this regard. The metabolic stability conferred by fluorine atoms can extend the half-life of a drug in vivo, reducing dosing frequency while maintaining efficacy. Additionally, fluorine's low polarizability can improve blood-brain barrier penetration, making it an attractive feature for central nervous system (CNS) drug discovery. While further experimental data is needed to fully elucidate these properties for 2-chloro-N-(2,6-difluorobenzyl)pyrimidin-4-amine, these theoretical advantages underscore its potential as a lead compound.
Recent advancements in synthetic methodologies have also contributed to increased accessibility for researchers studying this class of compounds. Modern techniques such as transition-metal-catalyzed cross-coupling reactions allow for efficient construction of complex pyrimidine frameworks. For instance, palladium-catalyzed Buchwald-Hartwig amination could be employed to introduce the chloro-N-(2,6-difluorobenzyl) moiety with high regioselectivity. Such innovations have democratized access to structurally diverse pyrimidine derivatives like 2-chloro-N-(2,6-difluorobenzyl)pyrimidin-4-amine, enabling faster screening for biological activity.
In conclusion,2-chloro-N-(2,6-difluorobenzyl)pyrimidin-4-amine (CAS No. 2097958-36-4) represents a promising scaffold for pharmaceutical development due to its unique structural features and potential biological applications. The interplay between its chloro, difluorobenzyl, and pyrimidine moieties offers opportunities for fine-tuning pharmacological properties through medicinal chemistry interventions. As research continues to uncover new therapeutic targets and synthetic strategies,this compound remains an intriguing candidate for further exploration in drug discovery pipelines.
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